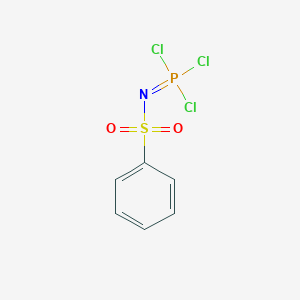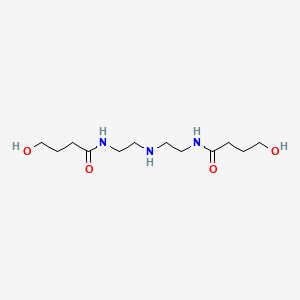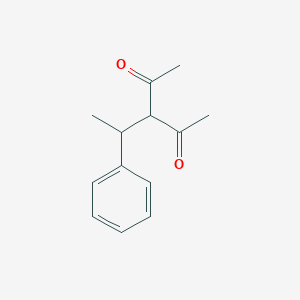
3-(1-Phenylethyl)pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenylethyl)pentane-2,4-dione typically involves the reaction of acetylacetone with 1-phenylethanol or styrene in the presence of a catalyst. One common method employs solid acid zeolites (HY and Hβ) as catalysts, which facilitate the nucleophilic addition/substitution reactions . The reaction conditions often include heating the mixture in a boiling water bath for a specified period, followed by filtration to separate the catalyst .
Industrial Production Methods
The use of zeolites or other solid acid catalysts would be advantageous due to their reusability and efficiency in promoting the desired reactions .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Phenylethyl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.
Substitution: The phenylethyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzyl alcohol derivatives.
Reduction: Formation of 3-(1-phenylethyl)pentane-2,4-diol.
Substitution: Formation of various substituted phenylethyl derivatives.
Aplicaciones Científicas De Investigación
3-(1-Phenylethyl)pentane-2,4-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(1-Phenylethyl)pentane-2,4-dione involves its interaction with various molecular targets. In enzyme inhibition studies, the compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access . The keto-enol tautomerism of the compound also plays a role in its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Pentane-2,4-dione (Acetylacetone): A simpler diketone without the phenylethyl group.
3-Methylpentane-2,4-dione: A derivative with a methyl group instead of a phenylethyl group.
3-Benzylpentane-2,4-dione: A derivative with a benzyl group instead of a phenylethyl group.
Uniqueness
3-(1-Phenylethyl)pentane-2,4-dione is unique due to the presence of the phenylethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to participate in various substitution reactions and increases its potential as a ligand in coordination chemistry .
Propiedades
Número CAS |
5186-08-3 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
3-(1-phenylethyl)pentane-2,4-dione |
InChI |
InChI=1S/C13H16O2/c1-9(12-7-5-4-6-8-12)13(10(2)14)11(3)15/h4-9,13H,1-3H3 |
Clave InChI |
GIOIDOXUOMTSDG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C(C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


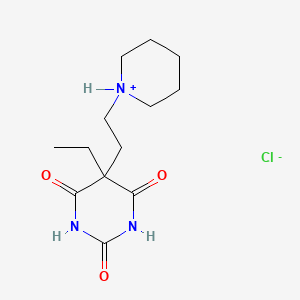

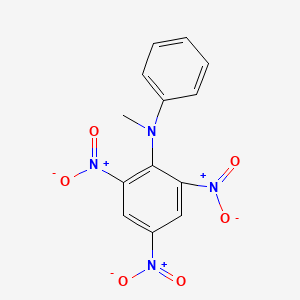
![Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate](/img/structure/B13752127.png)

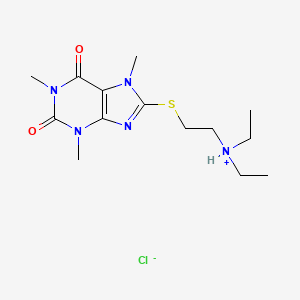


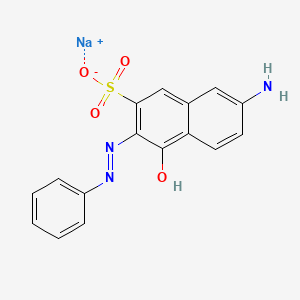
![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
![6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13752165.png)
